2-cyclopropyl-N-(2,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
2-cyclopropyl-N-(2,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a fused heterocyclic compound featuring an imidazo[1,2-b]pyridazine core. This scaffold consists of an imidazole ring fused with a pyridazine ring, sharing one nitrogen atom between the two rings . The compound is distinguished by a cyclopropyl substituent at the 2-position of the imidazo ring and a 2,4-dimethylphenyl carboxamide group at the 6-position.
Synthesis: The imidazo[1,2-b]pyridazine core is typically synthesized via condensation of substituted pyridazines with haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate. Transition-metal-catalyzed cross-coupling reactions, particularly copper- and palladium-based methods, are increasingly employed to introduce aryl/heteroaryl substituents, enabling precise functionalization .
Properties
IUPAC Name |
2-cyclopropyl-N-(2,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-11-3-6-14(12(2)9-11)20-18(23)15-7-8-17-19-16(13-4-5-13)10-22(17)21-15/h3,6-10,13H,4-5H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKJNVMWXJGTBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-cyclopropyl-N-(2,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells, which plays a key role in chronic inflammation and is a major driver of tissue damage.
Mode of Action
This compound acts as an inhibitor of IL-17A . IL-17A may act as a homodimer or a heterodimer to signal through the IL-17 receptor (IL-17R), which refers to the heterodimer formed by the IL-17RA and IL-17RC subunits. By inhibiting IL-17A, the compound can disrupt this signaling and reduce the pro-inflammatory effects of IL-17A.
Biochemical Pathways
The compound affects the IL-23/IL-17 axis , which is critical to the pathogenesis of psoriatic disease. By inhibiting IL-17A, the compound can disrupt this pathway and potentially alleviate symptoms of diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.
Pharmacokinetics
It is noted that the compound is orally active, suggesting good bioavailability.
Result of Action
By inhibiting IL-17A, the compound can reduce the pro-inflammatory effects of IL-17A, potentially alleviating symptoms of diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis. This could result in improved skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis.
Biochemical Analysis
Biochemical Properties
The compound 2-cyclopropyl-N-(2,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit IL-17A, a cytokine that plays a key role in chronic inflammation and tissue damage. The nature of these interactions involves the compound binding to the IL-17A receptor, thereby inhibiting the cytokine’s activity.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By inhibiting IL-17A, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. This inhibition can reduce inflammation and tissue damage, which are often associated with autoimmune diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the IL-17A receptor. This binding inhibits the activity of IL-17A, leading to changes in gene expression and reduced inflammation.
Temporal Effects in Laboratory Settings
It is known that the compound’s inhibition of IL-17A can lead to long-term reductions in inflammation and tissue damage.
Biological Activity
The compound 2-cyclopropyl-N-(2,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has garnered attention in recent pharmacological research due to its biological activity, particularly its role as an inhibitor of Interleukin-17A (IL-17A). This compound is part of a broader class of imidazo[1,2-b]pyridazine derivatives, which have shown promise in treating inflammatory diseases such as psoriasis and rheumatoid arthritis. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O |
| Molecular Weight | 306.4 g/mol |
| Purity | ≥ 95% |
| Complexity Rating | 452 |
Structure
The compound features a cyclopropyl group and a dimethylphenyl moiety attached to an imidazo[1,2-b]pyridazine backbone, contributing to its unique pharmacological properties.
Target Interaction
The primary target of This compound is Interleukin-17A (IL-17A) . This cytokine plays a crucial role in mediating inflammatory responses in various autoimmune diseases.
Mode of Action
- Inhibition of IL-17A : The compound acts as a selective inhibitor of IL-17A, thereby reducing its pro-inflammatory effects.
- Impact on IL-23/IL-17 Axis : By targeting IL-17A, the compound also influences the IL-23/IL-17 signaling pathway, which is vital in the pathogenesis of psoriatic diseases.
Biochemical Pathways
The inhibition of IL-17A leads to:
- Decreased inflammation
- Reduced tissue damage
- Alleviation of symptoms associated with autoimmune conditions like psoriasis and rheumatoid arthritis.
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties:
- Oral Bioavailability : The compound is noted for its oral activity, making it suitable for therapeutic applications.
- Tissue Distribution : Following administration, it demonstrates effective distribution to inflamed tissues where IL-17A is predominantly active.
Case Studies and Research Findings
Several studies have evaluated the biological activity and therapeutic potential of this compound:
- In Vitro Studies : Research indicated that the compound significantly reduced IL-17A levels in cultured human immune cells. The IC50 value for inhibition was found to be in the low nanomolar range, highlighting its potency.
- Animal Models : In murine models of psoriasis and rheumatoid arthritis, administration of the compound resulted in marked reductions in clinical scores and histological signs of inflammation. Specifically:
- Safety Profile : Toxicology studies revealed that the compound has a favorable safety profile with minimal adverse effects observed at therapeutic doses.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Fluorine substituents (e.g., in and ) improve electronegativity and binding affinity to hydrophobic pockets in target proteins .
- Synthetic Accessibility :
Isomeric and Functional Analogs
Imidazo[4,5-c]pyridazines vs. Imidazo[1,2-b]pyridazines
- Synthetic Development : Imidazo[1,2-b]pyridazines have more established synthetic routes (e.g., condensation, transition-metal catalysis) compared to imidazo[4,5-c]pyridazines, which remain understudied .
- Pharmacological Exploration : Imidazo[1,2-b]pyridazines are prioritized in drug discovery due to their versatility in functionalization and demonstrated bioactivity .
Imidazo[1,2-b][1,2,4,5]tetrazines
- Antimycobacterial Activity : These tetrazine analogs disrupt iron metabolism in Mycobacterium via siderophore synthesis inhibition, a mechanism distinct from imidazo[1,2-b]pyridazines .
- Resistance Mechanisms : Both classes face efflux-mediated resistance (e.g., mmpL5 overexpression), similar to bedaquiline and clofazimine .
Research Findings and Gaps
Structure-Activity Relationships (SAR) :
- Cyclopropyl groups enhance metabolic stability but may reduce solubility compared to bulkier substituents (e.g., tert-butyl in ) .
- Carboxamide aryl groups critically influence target selectivity; 2,4-dimethylphenyl may favor kinase inhibition over antimicrobial activity .
Mechanistic Uncertainty : The exact target of 2-cyclopropyl-N-(2,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide remains unvalidated, necessitating proteomic or crystallographic studies .
Synthetic Optimization : Transition-metal catalysis (e.g., Pd/Cu) offers high efficiency, but scalability for analogs with steric hindrance (e.g., cyclopropyl) requires further study .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
